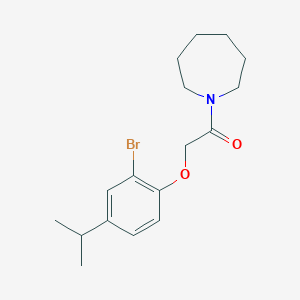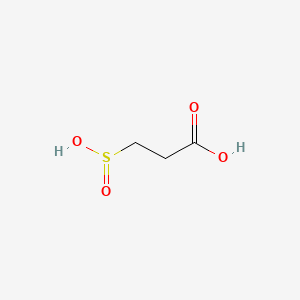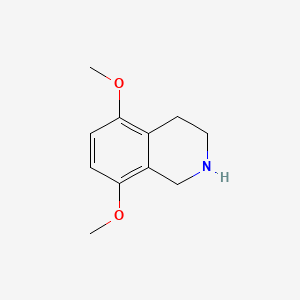
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Biogenic Amine Transporters Study
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine has been studied in the context of biogenic amine transporters. Researchers have identified it as a novel partial inhibitor and allosteric modulator of the dopamine transporter. This compound is shown to partially inhibit dopamine uptake and amphetamine-induced dopamine transporter-mediated release (Pariser et al., 2008).
Inhibitor of Nitric Oxide Synthase
Another study reported on a novel class of nitric oxide synthase inhibitors, which includes 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine. This compound has shown nanomolar potency and high selectivity for the inducible isoform of the enzyme, displaying efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Role in Quinazoline Derivatives Synthesis
This compound is an important intermediate in the synthesis of other biologically active quinazoline derivatives. A study detailed a rapid synthetic method for such derivatives, highlighting their potential biological activities in medicine (Ouyang et al., 2016).
Zinc(II) Complexes Involvement
It also plays a role in the synthesis of zinc(II) complexes. These complexes are studied for their spectroscopic properties and potential applications in fluorescence and photoluminescence (Chai et al., 2018).
Antimicrobial Activity
A series of quinazolino-thiadiazoles, in which 2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine is a key component, have been synthesized and tested for their antimicrobial activity. The study found that these compounds displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Patel et al., 2018).
Potential in Corrosion Inhibition
Furthermore, new compounds derived from this chemical, like 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the chemical's protective properties on metal surfaces (Errahmany et al., 2020).
Eigenschaften
Produktname |
2-(3-nitrophenyl)-N-(phenylmethyl)-4-quinazolinamine |
|---|---|
Molekularformel |
C21H16N4O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-benzyl-2-(3-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O2/c26-25(27)17-10-6-9-16(13-17)20-23-19-12-5-4-11-18(19)21(24-20)22-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23,24) |
InChI-Schlüssel |
BPHLUJMJQBCHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)




![N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B1226230.png)